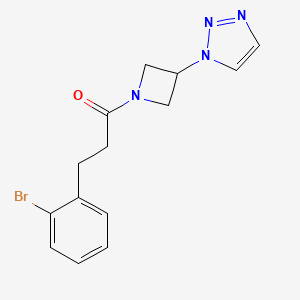
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one is a useful research compound. Its molecular formula is C14H15BrN4O and its molecular weight is 335.205. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one is a synthetic organic compound that combines a triazole ring with an azetidine structure and a bromophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Synthesis
The compound can be synthesized through a series of reactions involving the formation of the triazole and azetidine rings, followed by the introduction of the bromophenyl moiety. The synthesis typically involves:
- Formation of the Triazole Ring : Achieved via Huisgen cycloaddition between an azide and an alkyne.
- Synthesis of the Azetidine Ring : Cyclization reactions using β-amino alcohols.
- Coupling and Functionalization : Nucleophilic substitution to introduce the bromophenyl group.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. A study investigating various 1,2,3-triazole derivatives found that they possess potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific compound has shown promising results in preliminary assays against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The biological activity of this compound extends to enzyme inhibition. It has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in cholinergic signaling pathways. Inhibitors of these enzymes are of particular interest for treating neurodegenerative diseases such as Alzheimer's .
Anticancer Properties
The compound's potential as an anticancer agent is supported by its structural features, which allow for interaction with various biological targets involved in cancer progression. Preliminary studies have indicated that derivatives of triazoles can induce apoptosis in cancer cells and inhibit tumor growth in vitro .
The proposed mechanism of action for this compound involves:
- Metal Ion Binding : The triazole ring can chelate metal ions essential for enzyme function.
- Membrane Interaction : The azetidine structure may disrupt cellular membranes, leading to altered cell permeability.
These interactions can lead to the modulation of various biological pathways, enhancing its therapeutic potential.
Case Studies
Several studies have highlighted the biological activities of related compounds:
科学研究应用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazole rings. For instance, derivatives of triazoles have been shown to exhibit significant activity against a range of bacteria and fungi. The incorporation of the azetidine structure may enhance these properties due to its ability to interact with biological targets effectively .
Anticancer Properties
Research indicates that triazole-containing compounds can act as inhibitors of various cancer cell lines. In vitro studies have demonstrated that specific derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy . Further optimization of the compound's structure could lead to enhanced selectivity and potency against specific cancer types.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to enzymes involved in metabolic pathways. Triazole derivatives are known to inhibit enzymes such as carbonic anhydrase and certain kinases, which are critical in cancer metabolism and progression . This suggests that 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(2-bromophenyl)propan-1-one could be developed as a lead compound for enzyme-targeted therapies.
Synthesis of Functional Materials
The unique structural features of this compound make it suitable for the synthesis of advanced materials. It can be utilized in the preparation of polymers with specific functionalities due to its ability to form coordination complexes with metals. Such materials could find applications in electronics or catalysis .
Photophysical Properties
Preliminary investigations into the photophysical properties of triazole-based compounds suggest their potential use in optoelectronic devices. The incorporation of the azetidine moiety may enhance light absorption and emission characteristics, making it a candidate for applications in organic light-emitting diodes (OLEDs) or solar cells .
Case Studies
属性
IUPAC Name |
3-(2-bromophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c15-13-4-2-1-3-11(13)5-6-14(20)18-9-12(10-18)19-8-7-16-17-19/h1-4,7-8,12H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUTZIQWNQOEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2Br)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













